5-Iodo-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-Iodo-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features both iodine and trifluoromethyl groups attached to a pyridine ring
Mechanism of Action
Target of Action
It is known that the compound plays a critical role due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations .
Mode of Action
5-Iodo-4-(trifluoromethyl)pyridin-2-amine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively . This allows it to participate in a variety of chemical reactions, contributing to its broad range of potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the trifluoromethylation of 4-iodobenzene, followed by amination. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Iodo-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or ligand.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom.
5-Bromo-4-(trifluoromethyl)pyridin-2-amine: Contains a bromine atom instead of iodine.
2-(Trifluoromethyl)pyridine: Lacks both the iodine and amino groups.
Uniqueness
5-Iodo-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring high specificity and stability.
Properties
IUPAC Name |
5-iodo-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-5(11)12-2-4(3)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNGJYQCYGFNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728744 | |
Record name | 5-Iodo-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321530-57-7 | |
Record name | 5-Iodo-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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